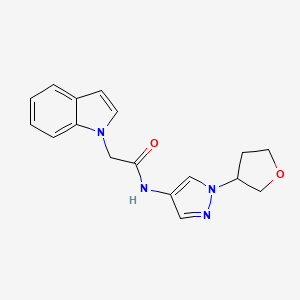
2-(1H-indol-1-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-indol-1-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide is a synthetic organic compound that features an indole moiety linked to a pyrazole ring via an acetamide bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated ketone.
Coupling Reaction: The indole and pyrazole intermediates are then coupled using an acylation reaction. This involves the reaction of the indole with an acyl chloride or anhydride to form an acetamide linkage.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow chemistry techniques to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) would be essential to optimize the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially converting it to a dihydropyrazole derivative.
Substitution: The acetamide linkage allows for nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-2,3-dione derivatives, while reduction of the pyrazole ring can produce dihydropyrazole compounds.
科学研究应用
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a modulator of enzyme activity.
Chemical Biology: The compound serves as a probe to study the structure-activity relationships of indole and pyrazole derivatives.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
作用机制
The mechanism of action of 2-(1H-indol-1-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism. The pyrazole ring can also interact with enzymes, potentially inhibiting their activity. The combined structure of the compound allows it to modulate multiple pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
2-(1H-indol-1-yl)-N-(1H-pyrazol-4-yl)acetamide: Lacks the tetrahydrofuran moiety, which may affect its solubility and biological activity.
2-(1H-indol-1-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-3-yl)acetamide: Similar structure but with a different substitution pattern on the pyrazole ring, potentially leading to different biological properties.
2-(1H-indol-1-yl)-N-(1-(tetrahydrofuran-2-yl)-1H-pyrazol-4-yl)acetamide: Variation in the position of the tetrahydrofuran ring, which may influence its interaction with biological targets.
Uniqueness
The unique combination of the indole and pyrazole rings, along with the tetrahydrofuran moiety, gives 2-(1H-indol-1-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide distinct physicochemical properties and biological activities. This makes it a valuable compound for further research and potential therapeutic development.
属性
IUPAC Name |
2-indol-1-yl-N-[1-(oxolan-3-yl)pyrazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c22-17(11-20-7-5-13-3-1-2-4-16(13)20)19-14-9-18-21(10-14)15-6-8-23-12-15/h1-5,7,9-10,15H,6,8,11-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEJNXGYKFGFFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,4,6-trimethyl-3-(N-methylmethanesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2683219.png)
![METHYL 6,7-DIMETHOXY-4-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE](/img/structure/B2683220.png)
![2-[Acetyl-[(2-chloro-6-fluorophenyl)methyl]amino]propanoic acid](/img/structure/B2683221.png)

![N-(1-cyanobutyl)-3-[2-(4-methoxyphenyl)-1H-indol-3-yl]-N-methylpropanamide](/img/structure/B2683225.png)


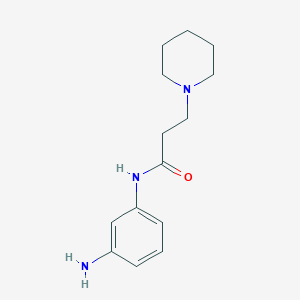
![1-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2683233.png)
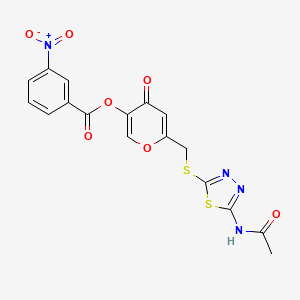
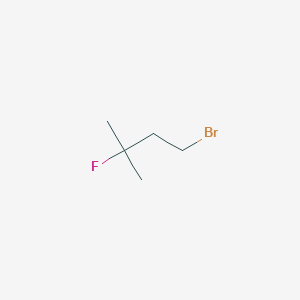
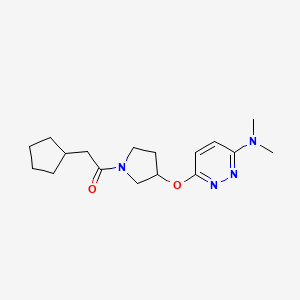
![4-[(4-Tert-butylcyclohexyl)methyl]pyridine](/img/structure/B2683239.png)
![ethyl 2-(2-{1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate](/img/structure/B2683241.png)
